5-(3-Nitrophenyl)-3-(pyridin-3-yl)-1,2,4-oxadiazole
Overview
Description
5-(3-Nitrophenyl)-3-(pyridin-3-yl)-1,2,4-oxadiazole is a heterocyclic compound that features both nitrophenyl and pyridyl groups attached to an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Nitrophenyl)-3-(pyridin-3-yl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-nitrobenzohydrazide with pyridine-3-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions to facilitate the formation of the oxadiazole ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(3-Nitrophenyl)-3-(pyridin-3-yl)-1,2,4-oxadiazole can undergo various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles.
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridyl ring, using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base
Oxidation: Potassium permanganate (KMnO4), often in an acidic medium
Major Products Formed
Reduction: 5-(3-Aminophenyl)-3-(pyridin-3-yl)-1,2,4-oxadiazole
Substitution: Various substituted derivatives depending on the nucleophile used
Oxidation: Oxidized derivatives of the pyridyl ring
Scientific Research Applications
5-(3-Nitrophenyl)-3-(pyridin-3-yl)-1,2,4-oxadiazole has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: Due to its unique structural properties, it can be used in the development of novel materials, such as organic semiconductors or light-emitting diodes (LEDs).
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries for drug discovery.
Mechanism of Action
The mechanism of action of 5-(3-Nitrophenyl)-3-(pyridin-3-yl)-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The nitrophenyl and pyridyl groups can interact with the active sites of these targets, leading to inhibition or activation of their biological functions.
Comparison with Similar Compounds
Similar Compounds
5-(3-Nitrophenyl)-1,2,4-oxadiazole: Lacks the pyridyl group, which may affect its binding affinity and specificity in biological applications.
3-(Pyridin-3-yl)-1,2,4-oxadiazole: Lacks the nitrophenyl group, which may influence its electronic properties and reactivity.
5-(3-Aminophenyl)-3-(pyridin-3-yl)-1,2,4-oxadiazole: The amino group can participate in different types of reactions compared to the nitro group.
Uniqueness
5-(3-Nitrophenyl)-3-(pyridin-3-yl)-1,2,4-oxadiazole is unique due to the presence of both nitrophenyl and pyridyl groups, which confer distinct electronic and steric properties. These features make it a versatile compound for various applications, particularly in the design of new materials and pharmaceuticals.
Properties
IUPAC Name |
5-(3-nitrophenyl)-3-pyridin-3-yl-1,2,4-oxadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N4O3/c18-17(19)11-5-1-3-9(7-11)13-15-12(16-20-13)10-4-2-6-14-8-10/h1-8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMUYBTQNMMMWIU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=NC(=NO2)C3=CN=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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